![molecular formula C9H8N4O2 B2953990 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid CAS No. 1859577-24-4](/img/structure/B2953990.png)
3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
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Overview
Description
The compound “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid”, has been reported in several studies . These compounds are synthesized using various strategies, including the use of 3-amino-1,2,4-triazole . The synthesis process is often carried out under specific conditions to ensure efficient construction of the triazole ring .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” and its derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Some of these compounds display unusual supramolecular architectures .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” and its derivatives have been studied . These compounds have shown promising results in various chemical reactions, including those that lead to the formation of coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” and its derivatives have been analyzed . These compounds have shown interesting properties, such as fluorescence .Scientific Research Applications
Green Chemistry
The compound contains a 1,2,4-triazole ring, which has important applications in green chemistry . The synthesis of 1,2,4-triazole systems can be achieved through classical and green chemistry conditions, involving ultrasound chemistry and mechanochemistry .
Pharmaceutical Chemistry
1,2,4-Triazoles have significant applications in pharmaceutical chemistry . They are developed to a lesser extent compared to their 1,2,3 counterparts, but they still possess biological/pharmacophoric properties .
Antifungal Activity
Compounds containing a triazole structure, such as 1,2,4-triazoles, have been developed and proven to exhibit antifungal activity . Examples of such drugs include ketoconazole and fluconazole .
Anticancer Activity
1,2,4-Triazoles and their derivatives have been applied in many medicinal scaffolds, including anticancer drugs . Letrozole, anastrozole, and vorozole are examples of anticancer drugs that contain a triazole structure .
Antiviral Activity
1,2,4-Triazoles have shown potential in the development of antiviral drugs . One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .
Material Chemistry
Compounds containing a triazole structure have important application value in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mechanism of Action
Target of Action
The compound “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” belongs to the class of triazole derivatives . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular
Mode of Action
The mode of action of triazole compounds is often attributed to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities They can interact with multiple receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. Triazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and more . .
properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKWKASWNBHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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